N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
Synthesis Analysis
Multicomponent Synthesis
The compound can be synthesized through a multicomponent condensation reaction. Researchers have reported a novel approach involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This process leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The reaction sequence includes cyanothioacetamide formation, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately yielding the target bicyclic structure .
Chemical Reactions Analysis
Domino Reactions
The multicomponent synthesis described earlier involves a profound structural transformation. Key steps include cyanothioacetamide formation, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination. These reactions contribute to the construction of the bicyclic cyclopenta[b]pyridine core. The addition of various alkylating agents further diversifies the product outcomes .
Physical and Chemical Properties Analysis
Physical Properties
- Fluorescence : It fluoresces under UV light, indicating potential applications as a fluorescent probe .
Chemical Properties
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-5-Lipoxygenase Agents : A study reported the synthesis of novel pyrazolopyrimidines derivatives, demonstrating potential anticancer and anti-5-lipoxygenase activities. This research highlights the relevance of such compounds in developing new therapeutic agents (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Agents : Another study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antitumor and Antimicrobial Activities : Research into enaminones as building blocks for synthesizing substituted pyrazoles has uncovered compounds with notable antitumor and antimicrobial activities. This highlights the versatility of such chemical structures in pharmaceutical development (Riyadh, 2011).
Therapeutic Potential
Inhibitors of Cathepsins B and K : The synthesis of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides has been reported, with certain compounds showing promise as inhibitors of cathepsins B and K. This suggests their potential use in developing treatments for diseases where these enzymes play a key role (Lukić et al., 2017).
Antimicrobial Activity : Novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives have been synthesized and evaluated for their antimicrobial activity. The promising results indicate these compounds' potential as new antimicrobial agents, highlighting their importance in addressing antibiotic resistance (Devarasetty et al., 2019).
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(9-4-5-12-13(6-9)21-8-20-12)18-14-10-2-1-3-11(10)16-7-17-14/h4-7H,1-3,8H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSOAKOFENXCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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